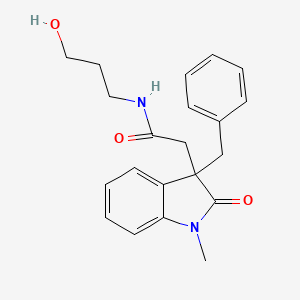![molecular formula C23H23N5O2 B5284004 5-[3-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B5284004.png)
5-[3-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,3-dihydrobenzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,3-dihydrobenzimidazol-2-one is a complex organic compound that features a combination of pyrazole, piperidine, and benzimidazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,3-dihydrobenzimidazol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the piperidine and benzimidazole moieties. Common reagents used in these reactions include hydrazine, benzyl bromide, and various carbonyl compounds. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
5-[3-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,3-dihydrobenzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can modify the compound’s structure.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
5-[3-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,3-dihydrobenzimidazol-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, analgesic, or anticancer agent.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-[3-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,3-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it could inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation and pain . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that regulate cellular processes.
類似化合物との比較
Similar Compounds
1-Benzyl-5-(3-p-tolyl-1H-pyrazole-3-carboxylic acid): This compound shares the pyrazole moiety and has similar biological activities.
6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: This compound also contains a pyrazole ring and exhibits potent anti-tubercular activity.
Uniqueness
5-[3-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,3-dihydrobenzimidazol-2-one is unique due to its combination of pyrazole, piperidine, and benzimidazole moieties, which confer distinct chemical and biological properties
特性
IUPAC Name |
5-[3-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,3-dihydrobenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c29-22(16-8-9-19-20(12-16)26-23(30)25-19)28-10-4-7-17(14-28)21-18(13-24-27-21)11-15-5-2-1-3-6-15/h1-3,5-6,8-9,12-13,17H,4,7,10-11,14H2,(H,24,27)(H2,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMUTZUIFBIPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)NC(=O)N3)C4=C(C=NN4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~1~-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-L-threoninamide](/img/structure/B5283934.png)
![2-[2-(2-methoxyphenyl)vinyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B5283960.png)

![(2R*,3S*,6R*)-5-[(5-ethyl-2-furyl)methyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5283976.png)
![4-{5-[(E)-2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethenyl]furan-2-yl}benzoic acid](/img/structure/B5283990.png)
![1-[3-(cyclopentyloxy)benzyl]-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5283998.png)
![5-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5284012.png)
![(3S*,4R*)-3-benzyl-4-methyl-1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]piperidin-4-ol](/img/structure/B5284018.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5284025.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(4-fluorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5284035.png)
![N-allyl-2-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5284047.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(4-bromophenyl)acrylonitrile](/img/structure/B5284052.png)
![3-(4-Fluorophenyl)-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5284060.png)
![N-(3-chlorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5284062.png)
